2-Pentafluoroethyloxymethylpiperidine
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Overview
Description
2-Pentafluoroethyloxymethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a pentafluoroethyloxymethyl group using reagents such as pentafluoroethyloxymethyl chloride .
Industrial Production Methods
Industrial production of fluorinated piperidines often involves multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent functionalization. The use of efficient fluorinating reagents and catalysts is crucial to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Pentafluoroethyloxymethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like fluoride ions or organometallic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
2-Pentafluoroethyloxymethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated piperidines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 2-Pentafluoroethyloxymethylpiperidine involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
Uniqueness
2-Pentafluoroethyloxymethylpiperidine is unique due to the presence of the pentafluoroethyloxymethyl group, which imparts distinct electronic and steric properties. This makes the compound more stable and enhances its reactivity compared to other fluorinated piperidines .
Properties
Molecular Formula |
C8H12F5NO |
---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxymethyl)piperidine |
InChI |
InChI=1S/C8H12F5NO/c9-7(10,11)8(12,13)15-5-6-3-1-2-4-14-6/h6,14H,1-5H2 |
InChI Key |
QGDSZTUSQIBDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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